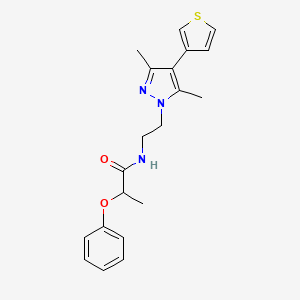

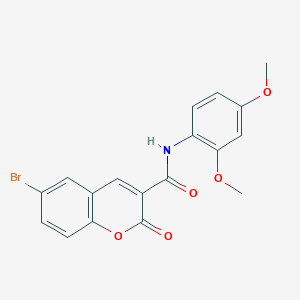

N-(2-(3,5-二甲基-4-(噻吩-3-基)-1H-吡唑-1-基)乙基)-2-苯氧基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide and related compounds involves multi-step reactions starting from basic precursors. In one study, a series of substituted benzamides were synthesized using 4-aminophenazone, also known as antipyrine, which is a compound of significant interest in drug chemistry . Another research paper reports the synthesis of antipyrine derivatives, specifically 2-halo benzamides, which were obtained in good yields and characterized spectroscopically . Additionally, novel pyrazol-1-yl-phenylethanol derivatives were synthesized from ethyl pyrazole carboxylate derivatives and characterized using various spectroscopic methods . The synthesis of ethyl propenoates and their transformations were also explored, starting from ethyl pyrazol acetate, leading to various substituted amino propenoates and other heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole ring, which is a common feature in the reported derivatives. X-ray crystallography was used to determine the structures of some derivatives, confirming the presence of isomeric intermediates and differentiating them using NMR chemical shifts . The solid-state structures of the 2-halo benzamides were analyzed through Hirshfeld surface analysis, revealing that the molecular sheets are primarily formed by hydrogen bonds, with stabilization dominated by electrostatic energy contributions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various transformations. For instance, the reaction of amines with ethyl propenoates led to the formation of substituted amino propenoates and other heterocyclic compounds, such as pyridopyrimidinones and chromenediones . The biological evaluation of some derivatives showed potential inhibitory effects against enzymes like alkaline phosphatase and ecto-5'-nucleotidase, suggesting that these compounds can bind nucleotide protein targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of substituents like halogens and methyl groups can affect properties like solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the stability and solid-state packing of these compounds . The biological evaluations indicate that these derivatives have potential applications in medicinal chemistry, with some showing the ability to suppress cancer cell growth .

科学研究应用

杂环合成与生物活性

杂环化合物,特别是那些含有吡唑核的化合物,由于其多样的生物活性而在药物化学中具有重要意义。此类化合物的合成通常涉及复杂的反应,产生具有潜在抗菌、抗肿瘤和抗抑郁特性的产物。例如,某些氰丙烯衍生物与 3-氧代-3-苯基丙酸乙酯的反应可以导致形成硫代取代的烟酸乙酯衍生物,进一步反应后可以产生具有显着抗菌活性的噻吩并[2,3-b]吡啶和吡啶并噻吩嘧啶(Gad-Elkareem 等,2011)。

抗抑郁和抗惊厥活性

源自与 N-(2-(3,5-二甲基-4-(噻吩-3-基)-1H-吡唑-1-基)乙基)-2-苯氧基丙酰胺 相关的关键中间体的化合物已在神经精神疾病领域显示出前景。一些衍生物在行为动物试验中表现出显着的抗抑郁活性,与咪普拉明等标准治疗相当,而不会引起共济失调,这是许多抗精神病药物的常见副作用(Wise 等,1987)。此外,某些吡唑酮衍生物已表现出对化学试剂诱发的惊厥的显着保护作用,表明它们作为抗惊厥剂的潜力。

属性

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-14-19(17-9-12-26-13-17)15(2)23(22-14)11-10-21-20(24)16(3)25-18-7-5-4-6-8-18/h4-9,12-13,16H,10-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQIYYXTZGFUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C(C)OC2=CC=CC=C2)C)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide](/img/structure/B3013340.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3013345.png)

![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)